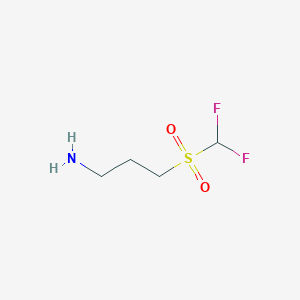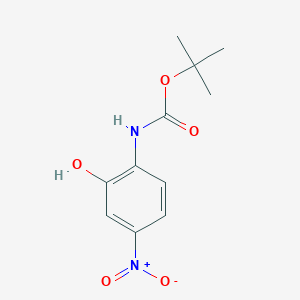
tert-Butyl (2-hydroxy-4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C11H14N2O5. It is known for its use as a protecting group in organic synthesis, particularly in the protection of amino groups. The compound is characterized by its tert-butyl carbamate group attached to a 2-hydroxy-4-nitrophenyl moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate typically involves the reaction of 2-hydroxy-4-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-amino-4-nitrophenyl derivatives.
Substitution: Formation of ether or ester derivatives depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate is widely used as a protecting group for amino acids and peptides in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It aids in the development of drugs by protecting sensitive functional groups during the synthesis process .
Industry: In the industrial sector, tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate is used in the production of specialty chemicals and intermediates for various applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-hydroxy-4-methylphenyl)carbamate
- tert-Butyl N-(2-hydroxy-4-chlorophenyl)carbamate
- tert-Butyl N-(2-hydroxy-4-bromophenyl)carbamate
Comparison: tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the nitro group’s reactivity is advantageous. Other similar compounds with different substituents (e.g., methyl, chloro, bromo) offer varying reactivity and stability profiles, making them suitable for different synthetic contexts .
Eigenschaften
Molekularformel |
C11H14N2O5 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(13(16)17)6-9(8)14/h4-6,14H,1-3H3,(H,12,15) |
InChI-Schlüssel |
ACKQZYLGWVCOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


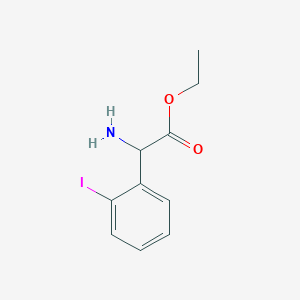
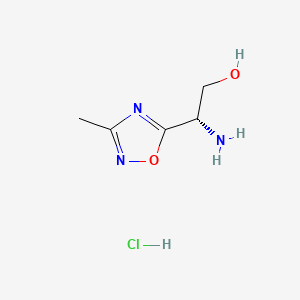
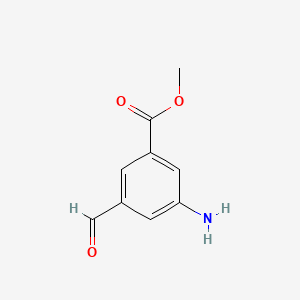

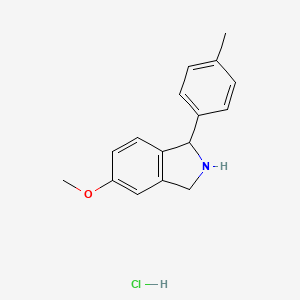
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)

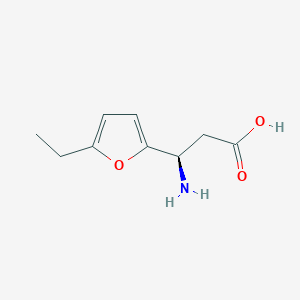
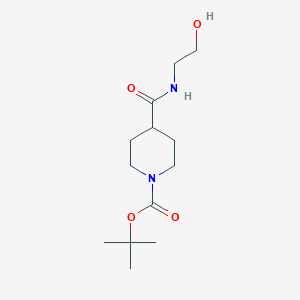
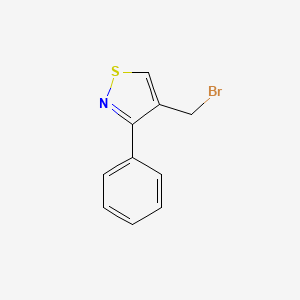
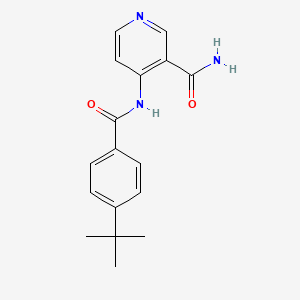

![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
